Methods and Technical Details
The synthesis of PROTAC BRD4 Degrader-13 employs a modular multicomponent reaction platform that enhances efficiency and versatility. This approach allows for the rapid assembly of diverse libraries of protein degraders by varying the components involved in the reaction. Specifically, the synthesis utilizes Ugi and Passerini reactions, which are stereoconservative and do not require protection/deprotection steps, making the process more sustainable and cost-effective compared to traditional methods. The final product's purity and stability are assessed through various analytical techniques including high-performance liquid chromatography and nuclear magnetic resonance spectroscopy .
Structure and Data
The molecular structure of PROTAC BRD4 Degrader-13 features a bifunctional design, consisting of two distinct ligands connected by a linker. One ligand binds to BRD4 while the other recruits an E3 ubiquitin ligase, facilitating the targeted degradation of BRD4. Detailed structural analysis reveals that the compound incorporates a carboxylic acid moiety essential for binding interactions, as well as specific substituents that enhance its affinity for both BRD4 and the E3 ligase .
Reactions and Technical Details
The mechanism of action for PROTAC BRD4 Degrader-13 involves simultaneous binding to BRD4 and an E3 ligase, leading to ubiquitination of BRD4. This triggers its degradation via the ubiquitin-proteasome pathway. The efficiency of this process was evaluated through dose-response studies in cellular models, demonstrating a dose-dependent degradation effect with optimal concentrations identified . The compound's stability in various pH conditions was also tested, revealing significant metabolic stability under physiological conditions .
Process and Data
PROTAC BRD4 Degrader-13 operates through a catalytic mechanism where it induces the formation of a ternary complex between BRD4 and an E3 ligase, such as cereblon. This interaction promotes ubiquitination of BRD4, marking it for proteasomal degradation. This mechanism allows for continuous recycling of the PROTAC molecule, enabling repeated rounds of degradation on multiple BRD4 molecules . Experimental data indicate that degradation efficiency correlates with PROTAC concentration within a specific range, illustrating its potential for precise modulation of target protein levels in vivo .
Physical and Chemical Properties
PROTAC BRD4 Degrader-13 exhibits several key physical properties: it is soluble in aqueous environments, which is crucial for biological applications. Its chemical properties include stability across various pH levels, indicating robustness in physiological conditions. The compound's molecular weight, melting point, and solubility metrics have been characterized to ensure compatibility with biological systems . These properties are vital for its efficacy as a therapeutic agent.
Scientific Uses
The primary application of PROTAC BRD4 Degrader-13 lies in cancer research, particularly in targeting malignancies where BRD4 is overexpressed or plays a pivotal role in tumorigenesis. By degrading BRD4, this compound can disrupt oncogenic signaling pathways and potentially restore normal cellular functions. Additionally, it serves as a valuable tool for studying biomolecular condensates and phase separation phenomena in cells, providing insights into cellular dynamics that underlie various biological processes . Its ability to modulate protein levels offers promising avenues for therapeutic interventions in diseases characterized by dysregulated protein homeostasis.
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: